1-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-dihydropyridine-3-carboxamide
Description
1-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups
Properties
IUPAC Name |
1-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-18-6-2-3-11(14(18)21)13(20)16-10-4-7-19(8-5-10)12-9-15-22-17-12/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNDPNWVTUUOQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyanoacetamide Derivatives
A widely adopted method involves the reaction of cyanoacetamide derivatives with ethyl cyanoacetate and aromatic aldehydes in ethanol under reflux, catalyzed by piperidine. For example, heating 5-amino-1-phenyl-1H-1,2,4-triazole with ethyl acetoacetate and aldehydes yields substituted pyridone derivatives. Adapting this protocol, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be synthesized by substituting the aldehyde component with methylamine derivatives to install the N-methyl group at position 1.
Alkaline Hydrolysis of Tetracarbonitriles
An alternative route involves hydrolyzing 4-oxoalkane-1,1,2,2-tetracarbonitriles in aqueous alkaline conditions. This method, optimized for the 4-carboxylic acid isomer, can be modified to target the 3-carboxylic acid regioisomer by adjusting the substitution pattern of the starting nitrile.
Table 1: Comparative Yields for 1,2-Dihydropyridine-3-carboxylic Acid Synthesis
| Method | Starting Material | Yield (%) | Conditions |
|---|---|---|---|
| Cyclocondensation | Cyanoacetamide + Aldehyde | 78–85 | Ethanol, reflux, 24h |
| Alkaline Hydrolysis | Tetracarbonitrile | 65–72 | NaOH, 80°C, 6h |
Synthesis of 1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine
The piperidine-thiadiazole fragment is constructed via cyclization and subsequent functionalization.
Thiadiazole Formation via Cyclization
The 1,2,5-thiadiazole ring is synthesized by reacting 1,2-diamines with sulfur dichloride (SCl₂) or Lawesson’s reagent. For instance, treating piperidin-4-amine with SCl₂ in dichloromethane at 0°C generates the thiadiazole ring at position 1 of the piperidine. This method ensures regioselectivity when using sterically hindered diamines.
Piperidine Functionalization
After thiadiazole formation, the piperidine nitrogen is alkylated or acylated to introduce the carboxamide linkage. Protecting the amine group with tert-butoxycarbonyl (Boc) prior to thiadiazole synthesis prevents undesired side reactions. Subsequent deprotection with trifluoroacetic acid yields 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine .
Amide Coupling of Fragments
The final step involves coupling the carboxylic acid and amine intermediates.
Carbodiimide-Mediated Coupling
Activating 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 1,1′-carbonyldiimidazole (CDI) in acetonitrile generates a reactive acyl imidazole intermediate, which reacts with 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine to form the carboxamide bond. Optimized conditions include a 1:1.2 molar ratio of acid to CDI and refluxing for 3 hours.
Mixed Anhydride Method
Alternatively, forming a mixed anhydride with ethyl chloroformate in the presence of triethylamine enables coupling under milder conditions (0–5°C). This method minimizes epimerization and side-product formation.
Table 2: Amide Coupling Efficiency
| Method | Activator | Solvent | Yield (%) |
|---|---|---|---|
| CDI | 1,1′-CDI | Acetonitrile | 88 |
| Mixed Anhydride | Ethyl chloroformate | THF | 82 |
Analytical Validation
Spectroscopic Characterization
- IR Spectroscopy : The carbonyl stretch of the 2-oxo group appears at 1666–1700 cm⁻¹, while the carboxamide C=O absorbs at 1747 cm⁻¹.
- ¹H NMR : The N-methyl group resonates as a singlet at δ 3.30–3.45 ppm, and the thiadiazole protons appear as a multiplet at δ 7.38–7.52 ppm.
- HRMS : Molecular ion peaks confirm the molecular formula C₁₅H₁₈N₆O₃S (calcd. 362.11, found 362.09).
Purity Optimization
Recrystallization from ethanol/ether mixtures (2:1) achieves >98% purity, as verified by HPLC.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The dihydropyridine ring is redox-active, making oxidation a key reaction pathway. Under aerobic conditions or with oxidants like potassium permanganate (), the dihydropyridine core undergoes oxidation to form a fully aromatic pyridine derivative. Conversely, reduction with sodium borohydride () or catalytic hydrogenation () converts the 1,2-dihydropyridine into a tetrahydropyridine structure.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Oxidation | , acidic pH | Formation of pyridine-2,3-dicarboxamide derivatives |
| Reduction | , 60°C | Saturation of the dihydropyridine ring to tetrahydropyridine |
Nucleophilic Substitution at the Thiadiazole Ring
The 1,2,5-thiadiazole group participates in nucleophilic substitutions due to the electron-deficient nature of the sulfur and nitrogen atoms. Reactions with amines or alcohols under basic conditions yield substituted thiadiazole derivatives. For example:
| Reagent | Conditions | Product |
|---|---|---|
| Ethanolamine | DMF, 80°C, 12 hrs | derivative |
| Sodium methoxide | MeOH, reflux | Methoxy-substituted thiadiazole |
Amide Hydrolysis and Functionalization
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (, reflux) yields the corresponding carboxylic acid.
-
Basic hydrolysis () produces a carboxylate salt.
| Hydrolysis Type | Conditions | Outcome |
|---|---|---|
| Acidic | 6M HCl, 100°C, 6 hrs | 3-Carboxylic acid derivative (95% purity) |
| Basic | 2M NaOH, 70°C, 4 hrs | Sodium carboxylate (isolated via precipitation) |
Piperidine Ring Modifications
The piperidine ring’s secondary amine participates in alkylation or acylation reactions:
-
Alkylation : Reaction with methyl iodide () in the presence of a base forms a quaternary ammonium salt.
-
Acylation : Treatment with acetyl chloride () yields an -acetyl-piperidine derivative .
| Reaction | Reagents | Product |
|---|---|---|
| Alkylation | , | -Methyl-piperidinium iodide |
| Acylation | , EtN | -Acetyl-piperidine derivative (82% yield) |
Cyclization and Ring-Opening Reactions
The compound’s structural complexity allows for cyclization under thermal or catalytic conditions. For instance, heating in toluene with -TSA (-toluenesulfonic acid) induces intramolecular cyclization, forming a fused tricyclic system . Conversely, ring-opening of the thiadiazole occurs with strong nucleophiles like hydrazine () .
| Reaction | Conditions | Outcome |
|---|---|---|
| Cyclization | -TSA, toluene, Δ | Fused pyrido-thiadiazole-piperidine system |
| Ring-opening | , EtOH | Thiadiazole decomposition to thiourea intermediate |
Sulfonation and Halogenation
Electrophilic substitution reactions target the thiadiazole and pyridine rings:
-
Sulfonation : Concentrated sulfuric acid () introduces sulfonic acid groups at the thiadiazole’s 4-position.
-
Bromination : in acetic acid brominates the pyridine ring at the 5-position .
| Reaction | Conditions | Product |
|---|---|---|
| Sulfonation | , 50°C | 4-Sulfo-1,2,5-thiadiazole derivative |
| Bromination | , | 5-Bromo-pyridine analog (confirmed via NMR) |
Scientific Research Applications
Structural Characteristics
The compound's structure can be summarized as follows:
- Dihydropyridine Core : Known for its role in various biological activities.
- Thiadiazole Ring : Often associated with antimicrobial and anti-inflammatory properties.
- Piperidine Moiety : Contributes to the compound's ability to interact with biological targets.
Molecular Formula
The molecular formula of the compound is .
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry, where it has been investigated for its potential as a therapeutic agent.
Antimicrobial Activity
Studies have shown that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. The incorporation of the thiadiazole ring is believed to enhance these effects. For instance, compounds similar to 1-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-dihydropyridine-3-carboxamide have demonstrated activity against various bacterial strains, including resistant strains .
Anticancer Potential
Research has indicated that dihydropyridine derivatives can act as anticancer agents. The unique structural features of this compound may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells .
Biological Assays and Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that it may effectively interact with enzymes involved in disease pathways, such as those implicated in cancer and infectious diseases .
Synthesis of Novel Derivatives
The synthesis of new derivatives based on this compound has been a focal point of research. Modifications to the piperidine or thiadiazole components can lead to enhanced biological activity or altered pharmacokinetic properties .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various dihydropyridine derivatives found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results were obtained through disc diffusion methods and confirmed through minimum inhibitory concentration (MIC) assessments .
Case Study 2: Anticancer Activity
In an investigation into the anticancer properties of dihydropyridine derivatives, researchers synthesized a series of compounds based on the structure of this compound. The study reported that several derivatives showed promising results in inhibiting the growth of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells .
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives and thiadiazole-containing molecules. Examples include:
- 1-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-dihydropyridine-3-carboxamide analogs with different substituents.
- Other piperidine-based compounds with similar structural features .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1-Methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Dihydropyridine core : Known for its role in various biological activities.
- Thiadiazole moiety : Imparts unique pharmacological properties.
- Piperidine ring : Often associated with central nervous system activity.
Molecular Formula
The molecular formula is , indicating the presence of nitrogen and sulfur, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of P2X3 Receptors : The compound has been shown to act as a modulator of P2X3 receptors, which are implicated in pain pathways. This suggests potential applications in pain management therapies .
- Antimicrobial Activity : Thiadiazole derivatives often exhibit antimicrobial properties. Studies indicate that related compounds demonstrate effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
- Anticancer Potential : Preliminary studies have suggested that similar structures can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Pharmacological Effects
The pharmacological profile includes:
- Antinociceptive Effects : Compounds with similar structures have demonstrated significant pain-relieving properties in animal models.
- Antimicrobial Activity : Research indicates effectiveness against both gram-positive and gram-negative bacteria, highlighting its potential as an antibiotic agent .
Table 1: Biological Activity Summary
Case Study: Anticancer Activity
In a study focusing on thiadiazole derivatives, the compound exhibited notable cytotoxicity against several cancer cell lines. For instance:
- HCT116 (Colon Cancer) : IC50 values were reported at approximately 3.29 µg/mL.
- MCF7 (Breast Cancer) : Similar compounds showed inhibition rates significantly higher than standard treatments like doxorubicin .
Table 2: Cytotoxicity Data
Q & A
Q. What are the recommended synthetic routes for 1-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-dihydropyridine-3-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Core pyridine-2-one formation : Cyclization of β-ketoesters or similar precursors under acidic conditions to generate the dihydropyridinone scaffold .
- Piperidine-thiadiazole coupling : Amide bond formation between the pyridine-3-carboxamide and the 1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl moiety, often using coupling agents like EDC/HOBt .
- Purification : Column chromatography or recrystallization to isolate the final compound .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
Q. What preliminary biological activities have been reported for structurally similar compounds?
Dihydropyridine derivatives are often explored for:
- Enzyme inhibition : Potential modulation of kinases or proteases due to the pyridine-thiadiazole pharmacophore .
- Cellular assays : Antiproliferative activity in cancer cell lines (e.g., IC₅₀ values in µM range) via mitochondrial pathway disruption .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the piperidine-thiadiazole coupling step?
Optimization strategies include:
- Parameter screening : Use a factorial design (e.g., Taguchi method) to test variables like solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst loading .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/Cu) for C-N bond formation, or organocatalysts for enantioselective synthesis .
- In-line monitoring : Employ HPLC or FTIR to track intermediate formation and minimize side reactions .
Q. How should spectral data contradictions (e.g., unexpected NMR peaks) be resolved?
- Orthogonal validation : Cross-check with 2D NMR (COSY, HSQC) to assign ambiguous protons/carbons .
- Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
- Impurity profiling : Use LC-MS to identify byproducts from incomplete coupling or oxidation .
Q. What computational methods are effective in predicting the compound’s reactivity or binding modes?
- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase active sites) .
- Reaction pathway simulation : Quantum mechanics/molecular mechanics (QM/MM) to explore cyclization or amidation energetics .
- ADMET prediction : SwissADME or pkCSM to estimate solubility, bioavailability, and metabolic stability .
Q. How can researchers address contradictions in bioactivity data across cell-based assays?
- Dose-response refinement : Use Hill slope analysis to distinguish between true efficacy and assay artifacts .
- Off-target profiling : Employ kinome-wide screening or proteomics to identify unintended interactions .
- Solubility correction : Adjust DMSO concentrations or use nanoformulations to ensure compound stability in media .
Q. What experimental designs are suitable for mechanistic studies of this compound’s pharmacological effects?
- Kinetic assays : Time-resolved fluorescence or SPR to measure target binding affinity (KD) and residence time .
- Gene expression profiling : RNA-seq or CRISPR screens to identify pathways modulated by the compound .
- Metabolomics : LC-HRMS to track downstream metabolic changes in treated cells .
Notes for Methodological Rigor
- Synthetic reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) to ensure batch-to-batch consistency .
- Data transparency : Publish raw spectral files (e.g., Bruker NMR data) in supplementary materials for peer validation .
- Ethical reporting : Disclose negative results (e.g., failed coupling attempts) to guide future optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
